molecular formula C17H16N4O2S B2637507 N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1286710-51-7

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2637507
CAS No.: 1286710-51-7
M. Wt: 340.4
InChI Key: PVFINYIOIVXSAL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The thiazole intermediate is then reacted with 6-methylpyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide has been studied for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
  • N-(2-chlorophenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

Uniqueness

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-5-9-15(18-11)21-17-20-13(10-24-17)16(22)19-12-7-3-4-8-14(12)23-2/h3-10H,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFINYIOIVXSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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